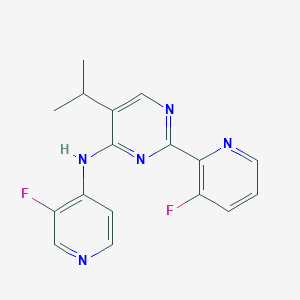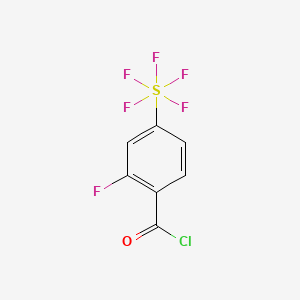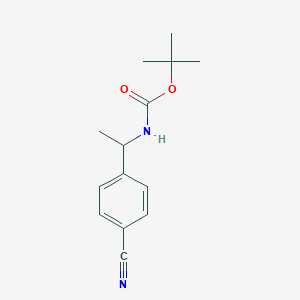
(R)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate
Descripción general
Descripción
“®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate” is a complex organic compound. It contains a carbamate group (O=C=ONH2), which is a functional group derived from carbamic acid and found in a wide range of organic compounds. The compound also contains a cyanophenyl group, which consists of a phenyl group (a ring of 6 carbon atoms) with a cyanide group (-C≡N) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carbamate group and the cyanophenyl group. The carbamate group would likely be involved in hydrogen bonding due to the presence of the nitrogen and oxygen atoms .Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions, including hydrolysis and reactions with amines. The cyanophenyl group could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
1. Synthesis of Biologically Active Compounds
- Application: This compound is used as an intermediate in the synthesis of various biologically active compounds. For instance, it's an intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment (Bingbing Zhao et al., 2017).
2. Directed Lithiation
- Application: The compound undergoes directed lithiation, a chemical reaction important in organic synthesis. This process is used to create high yields of substituted products, which are valuable in pharmaceutical and material sciences (Keith Smith et al., 2013).
3. Enantioselective Addition in Organic Synthesis
- Application: It's used in rhodium-catalyzed enantioselective addition reactions. These reactions are crucial for creating specific molecular configurations important in drug design and development (M. Storgaard, J. Ellman, 2009).
4. Enzymatic Kinetic Resolution
- Application: The compound has been used in studies involving enzymatic kinetic resolution. This process is significant in obtaining optically pure enantiomers, which are essential in creating stereospecific pharmaceutical agents (Leandro Piovan et al., 2011).
5. Synthesis of Antimicrobial Agents
- Application: Research indicates its utility in synthesizing novel antimicrobial agents. This application is crucial in the ongoing development of new antibiotics and treatments for infectious diseases (K. Doraswamy, P. Ramana, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCYTDVODOGBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)
![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)

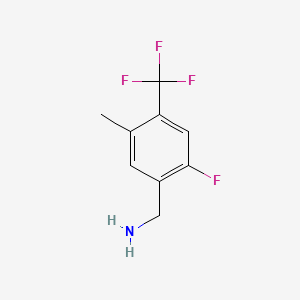

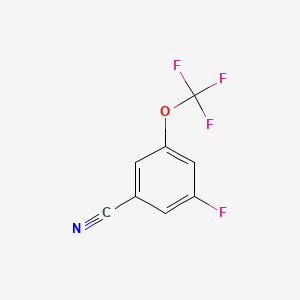
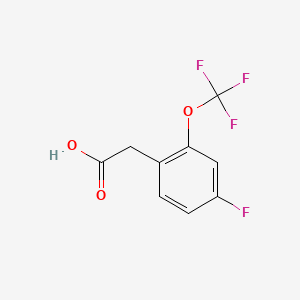

![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)
![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)
![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)
